molecular formula C20H17N3O6S2 B2703759 (Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide CAS No. 865160-10-7

(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2703759
CAS No.: 865160-10-7
M. Wt: 459.49
InChI Key: JLOSCQLJYUSYLF-XDOYNYLZSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chromene, a thiazole, and a sulfamoyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the chromene and thiazole rings suggests a planar structure, which could enable efficient intermolecular π–π overlap .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by its functional groups. For example, the thiazole ring might participate in nucleophilic substitution reactions, while the chromene ring might undergo electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the presence of the methoxyethyl and sulfamoyl groups .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study highlights the synthesis of 2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide derivatives, which includes compounds related to the specified chemical structure. These compounds were synthesized using an environmentally benign procedure under microwave irradiation, which showed significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012).

Anti-inflammatory and Analgesic Agents

Another research discusses the synthesis of novel compounds derived from visnaginone and khellinone, indicating the utility of such chemical structures in producing anti-inflammatory and analgesic agents. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, displaying high inhibitory activity and potential as treatments for inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Chemosensors for Cyanide Anions

The utility of coumarin benzothiazole derivatives as chemosensors for cyanide anions is also noted, highlighting the role of such compounds in environmental monitoring and safety. These derivatives can recognize cyanide anions through Michael addition reaction, exhibiting changes in color and fluorescence, which can be detected with the naked eye (Wang et al., 2015).

Synthesis and Properties of 3-Substituted 2H-Chromen-2-ones

Research on the synthesis of 3-substituted chromen-2-ones explores the chemical versatility and potential pharmaceutical applications of compounds with a similar backbone to the specified chemical structure. This study provides insight into the methods of synthesis and the properties of these compounds, further indicating their significance in medicinal chemistry (Dyachenko et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity under various conditions, and developing more efficient methods for its synthesis .

Properties

IUPAC Name

N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S2/c1-28-9-8-23-14-7-6-12(31(21,26)27)10-18(14)30-20(23)22-19(25)17-11-15(24)13-4-2-3-5-16(13)29-17/h2-7,10-11H,8-9H2,1H3,(H2,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOSCQLJYUSYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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